2-Bromo-6-(sec-butoxy)naphthalene
Description
Overview of Substituted Naphthalene (B1677914) Derivatives in Organic Chemistry
Substituted naphthalenes are a class of aromatic hydrocarbons that have a naphthalene core with one or more hydrogen atoms replaced by other functional groups. This core, consisting of two fused benzene (B151609) rings, provides a rigid and electronically rich platform. The position and nature of the substituents significantly influence the molecule's physical and chemical properties, such as its electronic characteristics, solubility, and reactivity. organic-chemistry.org
The versatility of substituted naphthalenes has led to their widespread use in numerous applications. They are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net In the field of materials science, naphthalene derivatives are key components in the development of organic semiconductors, liquid crystals, and fluorescent probes. nih.govnih.govresearchgate.net The ability to tune their properties through synthetic modification makes them a cornerstone of modern organic chemistry. nih.gov
The synthesis of these derivatives often involves sophisticated chemical strategies, including metal-catalyzed cross-coupling reactions, to achieve precise regiochemical control. nih.gov This level of precision is crucial for developing materials with desired functionalities.
Significance of 2-Bromo-6-(sec-butoxy)naphthalene within Advanced Materials and Synthetic Disciplines
The specific substitution pattern of this compound endows it with unique characteristics that are highly valuable in both advanced materials science and synthetic organic chemistry. The two functional groups, the bromine atom and the sec-butoxy group, offer distinct reactive sites that can be selectively addressed.
The bromine atom at the 2-position is a key functional handle for a variety of powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are prime examples. organic-chemistry.orgwikipedia.org In these reactions, the bromine atom can be readily replaced by a wide range of other functional groups, allowing for the construction of more complex molecular architectures. This capability is fundamental to the "building-block approach" in creating novel organic electronic materials. nih.govrsc.org For instance, similar 2-bromo-naphthalene derivatives are used as precursors in the synthesis of organic light-emitting diodes (OLEDs) and hole-transporting materials for perovskite solar cells. nih.govncu.edu.twrsc.org The bromo-substituent can act as an electrophilic site, which can be crucial for interfacial interactions in electronic devices. nih.gov
The sec-butoxy group at the 6-position also plays a critical role. This bulky, non-planar alkyl ether group enhances the solubility of the naphthalene core in organic solvents, which is a significant advantage for solution-based processing of organic electronic devices. Furthermore, the alkoxy group can influence the molecular packing in the solid state, which in turn affects the material's electronic properties. In the context of liquid crystals, the presence and nature of such alkoxy chains are known to influence the mesophase behavior of the molecules. nih.gov
The combination of a reactive bromo group and a solubility-enhancing sec-butoxy group makes this compound a highly attractive building block for the synthesis of functional organic materials.
Below is a table summarizing some key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₅BrO |
| Molecular Weight | ~279.18 g/mol |
| Appearance | White crystalline solid |
| Key Functional Groups | Bromine, sec-butoxy |
| CAS Number | 1492479-97-6 |
Research Trajectory and Unexplored Avenues for this compound
The research trajectory for this compound is intrinsically linked to the broader advancements in materials science and synthetic methodology. Initially synthesized as a chemical intermediate, its potential is now being recognized in more specialized applications. smolecule.com
Current research trends suggest a growing interest in naphthalene-based materials for a variety of applications, including porous polymers for carbon capture and new electrode materials for batteries. nih.govresearchgate.net While direct research on this compound in these specific areas is not yet prominent, its structural motifs suggest it could be a valuable precursor.
Unexplored avenues for this compound likely lie in the systematic exploration of its derivatives for specific applications. For example, by utilizing the reactivity of the bromo group, a library of new materials could be synthesized through various cross-coupling reactions. These new compounds could then be screened for their properties as:
Blue-light emitting materials: The naphthalene core is a known chromophore, and by attaching suitable electron-donating and accepting groups, it may be possible to develop efficient blue emitters for OLEDs. nih.gov
Hole-transporting materials: The electron-rich naphthalene system is a good candidate for facilitating hole transport in photovoltaic devices. ncu.edu.twnih.gov The sec-butoxy group could be beneficial for creating amorphous films with good morphological stability.
Liquid crystals: The synthesis of a series of homologous compounds with varying alkoxy chains, building upon the 2-bromo-6-alkoxynaphthalene scaffold, could lead to the discovery of new liquid crystalline materials with specific phase transition temperatures and optical properties. nih.gov
Further research into the photophysical properties of derivatives of this compound is also warranted. Understanding how systematic changes in its structure affect its fluorescence and phosphorescence could open up new applications in the field of fluorescent probes and sensors. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-butan-2-yloxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-3-10(2)16-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPOACCIQXPJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Sec Butoxy Naphthalene and Its Analogues
Classical Synthetic Approaches to Naphthalene (B1677914) Alkoxy-Bromides
Traditional methods for preparing naphthalene alkoxy-bromides have been well-established and are still utilized for their reliability and straightforwardness. These approaches typically involve the sequential introduction of the bromo and alkoxy substituents onto the naphthalene ring system.
Directed Bromination of Naphthalene Derivatives with Subsequent Alkoxylation
One of the primary classical routes involves the initial bromination of a naphthalene derivative, followed by the introduction of the alkoxy group. The regioselectivity of the bromination is directed by the existing substituents on the naphthalene ring. For instance, the bromination of 2-naphthol (B1666908) can lead to various brominated products depending on the reaction conditions.
A common strategy involves the bromination of 2-methoxynaphthalene (B124790). google.com The process begins with the bromination of 2-methoxynaphthalene using elemental bromine (Br₂) to yield 1,6-dibromo-2-methoxynaphthalene. This intermediate is then subjected to dehalogenation, often with iron, to selectively remove the bromine atom at the 1-position, resulting in 2-methoxy-6-bromonaphthalene. google.com This 6-bromo derivative can then potentially undergo further modification, such as demethylation followed by etherification with a sec-butoxy group, to arrive at the target compound, 2-bromo-6-(sec-butoxy)naphthalene.
The direct bromination of naphthalene itself can also be employed, though controlling the position of bromination can be challenging. orgsyn.org Reaction of naphthalene with bromine can produce a mixture of isomers, including α-bromonaphthalene. orgsyn.org Further functionalization to introduce the alkoxy group at the desired position would then be necessary. The use of catalysts, such as montmorillonite (B579905) clay, can influence the regioselectivity of polybromination reactions on naphthalene, offering pathways to specific dibromo- and tribromonaphthalene isomers. cardiff.ac.uk
Williamson Ether Synthesis Applied to Halogenated Naphthols
The Williamson ether synthesis is a cornerstone of ether formation and is widely applicable to the synthesis of naphthalene alkoxy-bromides. francis-press.comfrancis-press.com This method involves the reaction of a halogenated naphthol with an alkyl halide in the presence of a base. francis-press.com For the synthesis of this compound, this would typically involve the deprotonation of 6-bromo-2-naphthol (B32079) with a suitable base, such as sodium hydroxide, to form the corresponding naphthoxide ion. wvu.edukhanacademy.org This nucleophilic naphthoxide then reacts with a sec-butyl halide (e.g., 2-bromobutane) in an SN2 reaction to form the desired ether linkage. wvu.edulibretexts.org
The efficiency of the Williamson ether synthesis is influenced by several factors, including the nature of the alkyl halide, the strength of the base, and the reaction solvent. francis-press.com Primary alkyl halides are generally preferred for SN2 reactions to minimize competing elimination reactions. libretexts.org In the case of synthesizing a sec-butoxy ether, the use of a secondary alkyl halide is necessary, which can lead to some elimination byproducts.
The synthesis of the precursor, 6-bromo-2-naphthol, can be achieved through various methods. One approach is the Sandmeyer reaction starting from 6-amino-2-naphthol. Another route involves the selective bromination of 2-naphthol.
Modern and Regioselective Synthesis Strategies for this compound
Contemporary synthetic chemistry has focused on developing more efficient and regioselective methods for the construction of substituted naphthalenes. These modern strategies often employ transition-metal catalysis or metal-free conditions to achieve high levels of control over the placement of functional groups.
Transition-Metal-Catalyzed Approaches in Naphthalene Functionalization
Transition-metal catalysis has revolutionized the synthesis of complex aromatic compounds. nih.govdntb.gov.ua Catalysts based on palladium, copper, and other metals are frequently used to facilitate cross-coupling reactions and direct C-H functionalization, enabling the precise and efficient construction of substituted naphthalenes. researchgate.netnih.gov
For instance, copper(I)-catalyzed annulation reactions have been developed for the synthesis of substituted naphthalenes from readily available starting materials. researchgate.net One such method involves the reaction of o-bromobenzaldehydes with β-ketoesters. researchgate.net While not a direct route to this compound, these types of annulation strategies provide a powerful means to construct the naphthalene core with specific substitution patterns that can be further elaborated.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, are also powerful tools. A potential modern approach to this compound could involve the palladium-catalyzed coupling of 2,6-dibromonaphthalene (B1584627) with sec-butanol. The challenge in this approach lies in achieving mono-etherification with high selectivity.
Metal-Free Synthetic Pathways for Substituted Naphthalenes
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition-metal catalysts. acs.orgresearchgate.net These approaches often rely on the use of unique reagents or reaction conditions to promote the desired transformations.
One novel metal-free approach involves the borylative cyclization of o-alkynylstyrenes mediated by BCl₃ to produce boron-functionalized polysubstituted naphthalenes. researchgate.net These borylated naphthalenes are versatile intermediates that can be subsequently converted to a variety of functional groups, including bromides and ethers. Another metal-free strategy utilizes iodonium (B1229267) ions to trigger complex cycloadditions of o-alkynyl-substituted carbonyl compounds with alkynes or alkenes, leading to regioselectively substituted naphthalenes. acs.org
Stereoselective Synthesis Considering the sec-Butoxy Moiety
The sec-butoxy group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. wikipedia.orgucla.edu For applications where stereochemistry is important, such as in pharmaceuticals or chiral materials, the stereoselective synthesis of this moiety is a critical consideration.
A stereoselective synthesis would typically involve one of two general strategies:
Use of a Chiral Starting Material: The Williamson ether synthesis can be performed using an enantiomerically pure sec-butyl halide or a chiral derivative. For example, reacting 6-bromo-2-naphthol with enantiopure (R)- or (S)-2-bromobutane would lead to the corresponding (R)- or (S)-2-bromo-6-(sec-butoxy)naphthalene.
Chiral Catalysis: A more advanced approach would involve a catalytic method that introduces the chiral sec-butoxy group with high enantioselectivity. While specific examples for the direct sec-butoxylation of naphthalenes might be limited, the principles of asymmetric catalysis could be applied. This could potentially involve a transition-metal-catalyzed cross-coupling reaction using a chiral ligand that controls the stereochemical outcome of the C-O bond formation.
The development of stereoselective methods for the synthesis of chiral ethers is an active area of research, driven by the importance of enantiomerically pure compounds in various fields of chemistry.
Data Tables
Table 1: Key Intermediates and Reagents
| Compound Name | Chemical Formula | Role in Synthesis |
| This compound | C₁₄H₁₅BrO | Target Compound |
| 2-Naphthol | C₁₀H₈O | Starting Material |
| 6-Bromo-2-naphthol | C₁₀H₇BrO | Key Intermediate |
| 2-Bromobutane | C₄H₉Br | Reagent for sec-butoxylation |
| 2-Methoxynaphthalene | C₁₁H₁₀O | Starting Material |
| 1,6-Dibromo-2-methoxynaphthalene | C₁₁H₈Br₂O | Intermediate |
| 2,6-Dibromonaphthalene | C₁₀H₆Br₂ | Potential Starting Material |
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Key Reaction Type |
| Classical Approaches | |||
| Directed Bromination & Alkoxylation | Well-established, reliable | May require multiple steps, potential for isomer formation | Electrophilic Aromatic Substitution |
| Williamson Ether Synthesis | Versatile, widely used for ether formation | Can have issues with competing elimination reactions for secondary halides | Nucleophilic Substitution (SN2) |
| Modern Approaches | |||
| Transition-Metal Catalysis | High regioselectivity and efficiency | Cost and toxicity of metal catalysts, may require specific ligands | Cross-Coupling, C-H Functionalization |
| Metal-Free Pathways | Avoids metal contamination, potentially more sustainable | May require specialized reagents or conditions, newer and less established | Cycloaddition, Borylative Cyclization |
| Stereoselective Synthesis | Provides access to enantiomerically pure compounds | Can be more complex and expensive, may require chiral auxiliaries or catalysts | Asymmetric Synthesis |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Sec Butoxy Naphthalene
Reactivity of the Aryl Bromide Moiety in 2-Bromo-6-(sec-butoxy)naphthalene
The bromine atom attached to the naphthalene (B1677914) core at the 2-position is a key site for synthetic modifications. Its reactivity is influenced by the electron-donating nature of the sec-butoxy group at the 6-position. This section details the primary reaction pathways involving the aryl bromide.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) on aryl halides like this compound is generally challenging due to the high electron density of the aromatic ring. However, such reactions can be facilitated under specific conditions, typically requiring strong nucleophiles and sometimes the presence of a catalyst. The substitution of the bromine atom by a nucleophile proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged Meisenheimer complex. nih.gov The stability of this intermediate, and thus the reaction rate, is influenced by the presence of electron-withdrawing groups, which are absent in this molecule. ucalgary.capressbooks.pub Consequently, forcing conditions such as high temperatures and strong bases are often necessary to drive the reaction forward. For instance, the displacement of the bromide with an alkoxide would require a strong base to generate the nucleophile, which would then attack the naphthalene ring.
Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. acs.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov
C-C Bond Formation:
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. nih.govlibretexts.org For this compound, this reaction would involve its coupling with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. The specific conditions, including the choice of ligand on the palladium catalyst and the base, are crucial for achieving high yields. researchgate.net
Another important C-C bond-forming reaction is the Heck reaction, which couples the aryl bromide with an alkene. acs.org The reaction typically requires a palladium catalyst and a base to proceed.
C-N Bond Formation:
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org This reaction can be applied to this compound to synthesize various N-arylated compounds. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov
C-O Bond Formation:
Similarly, palladium-catalyzed C-O bond formation, a variant of the Buchwald-Hartwig reaction, can be used to synthesize diaryl ethers by coupling this compound with a phenol. These reactions also require a palladium catalyst, a suitable ligand, and a base.
Below is an interactive table summarizing the expected palladium-catalyzed cross-coupling reactions for this compound based on general reactivity patterns of related bromo-naphthalene scaffolds.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Example) | Base (Example) |
| Suzuki-Miyaura | Arylboronic acid | C-C | Pd(PPh₃)₄ | Na₂CO₃ |
| Heck | Alkene | C-C | Pd(OAc)₂ | Et₃N |
| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃ / BINAP | NaOtBu |
| Buchwald-Hartwig Etherification | Phenol | C-O | Pd(OAc)₂ / XPhos | K₃PO₄ |
Reductive Debromination and Hydrogenation Studies
The bromine atom of this compound can be removed through reductive debromination. A common method for this transformation is catalytic hydrogenation, typically employing a palladium-on-carbon (Pd/C) catalyst and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.org This reaction proceeds by the oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis. The reaction is generally selective for the C-Br bond, leaving other functional groups intact under mild conditions. acs.orgnih.gov The efficiency of the reduction can be influenced by the catalyst loading, hydrogen pressure, and reaction solvent.
Transformations Involving the sec-Butoxy Group of this compound
The sec-butoxy group, an ether linkage on the naphthalene ring, also offers opportunities for chemical modification, primarily through oxidative processes or cleavage of the ether bond.
Oxidative Modifications of the Alkoxy Chain
The secondary carbon of the sec-butoxy group is susceptible to oxidation. Treatment with a suitable oxidizing agent can convert the sec-butoxy group into a 2-butanone (B6335102) moiety, effectively transforming the ether into a ketone. organic-chemistry.org Common oxidizing agents for this type of transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or stronger oxidants like potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the naphthalene ring. A milder, more recent method for the oxidation of secondary methyl ethers to ketones utilizes calcium hypochlorite (B82951) in aqueous acetonitrile (B52724) with acetic acid, which could potentially be adapted for the sec-butoxy group. nih.govacs.orgresearchgate.net
Ether Cleavage Reactions and Derivatization
The ether linkage of the sec-butoxy group can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.capressbooks.publibretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an alkyl aryl ether like this compound, the cleavage will yield 6-bromo-2-naphthol (B32079) and a sec-butyl halide. ucalgary.ca The reaction mechanism can be either SN1 or SN2 at the secondary carbon of the butoxy group, depending on the specific conditions. pressbooks.publibretexts.org The resulting 6-bromo-2-naphthol is a versatile intermediate that can be further derivatized. For instance, it can be alkylated to form other 2-alkoxy-6-bromonaphthalenes or used in various coupling reactions. The synthesis of this compound itself is often achieved through the Williamson ether synthesis, which involves the reaction of 6-bromo-2-naphthol with a sec-butyl halide in the presence of a base.
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core
The naphthalene ring system is generally more reactive towards electrophilic attack than benzene (B151609) because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. This is due to the fact that the aromaticity of one of the rings can be preserved in the intermediate, leading to greater stabilization.
In the case of this compound, the naphthalene core is subject to both electrophilic and nucleophilic aromatic substitution reactions. The bromine atom, being a halogen, is a potential leaving group in nucleophilic substitution reactions, particularly when the ring is activated by electron-withdrawing groups. Conversely, the electron-rich naphthalene ring is susceptible to attack by electrophiles.
Regioselectivity and Electronic Effects of Substituents
The directing effects of the bromo and sec-butoxy groups on the naphthalene ring determine the position of incoming substituents in electrophilic aromatic substitution reactions. These effects are a combination of inductive and resonance effects.
The sec-butoxy group at the 6-position is an activating group. The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic system through the resonance effect (+M effect). This increases the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. This resonance effect is strongest at the positions ortho and para to the substituent. In the case of the 6-sec-butoxy group, this would activate the 5- and 7-positions (ortho) and the 1-position (para-like, across the other ring). The sec-butoxy group also exerts a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, but the resonance effect is generally dominant in directing electrophilic substitution.
In nucleophilic aromatic substitution , the presence of the bromine atom at the 2-position provides a leaving group. Such reactions are generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which is not the case here with the electron-donating sec-butoxy group. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom may be possible. The regioselectivity of such a reaction would be at the 2-position, where the bromine atom is located.
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 2 Bromo 6 Sec Butoxy Naphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 2-Bromo-6-(sec-butoxy)naphthalene, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide a complete picture of its molecular framework and isomeric purity.
¹H NMR and ¹³C NMR for Connectivity and Isomeric Purity
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core and the aliphatic protons of the sec-butoxy group. The integration of these signals would confirm the number of protons in each unique chemical environment. The aromatic region would likely display a complex pattern of doublets and doublets of doublets, arising from the coupling between adjacent protons on the substituted naphthalene ring. The sec-butoxy group would show a methine (CH) proton, a methylene (B1212753) (CH₂) group, and two methyl (CH₃) groups, each with characteristic chemical shifts and splitting patterns.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The naphthalene ring would exhibit ten distinct carbon signals, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating sec-butoxy group. The four carbon atoms of the sec-butoxy group would also appear at distinct chemical shifts in the aliphatic region of the spectrum. The absence of extraneous peaks in both ¹H and ¹³C NMR spectra would be a strong indicator of the compound's isomeric purity.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| Naphthalene H | 7.0 - 8.0 | m | J-values typical for aromatic systems |
| sec-butoxy CH | 4.4 - 4.8 | m | |
| sec-butoxy CH₂ | 1.6 - 1.9 | m | |
| sec-butoxy CH₃ (doublet) | 1.3 - 1.5 | d | ~6-7 |
| sec-butoxy CH₃ (triplet) | 0.9 - 1.1 | t | ~7-8 |
| Note: This table represents predicted values based on general spectroscopic principles and data from similar compounds. Actual experimental values may vary. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Naphthalene C-Br | ~120 |
| Naphthalene C-O | ~155 |
| Other Naphthalene C | 110 - 135 |
| sec-butoxy CH | ~75 |
| sec-butoxy CH₂ | ~30 |
| sec-butoxy CH₃ (from ethyl) | ~20 |
| sec-butoxy CH₃ (from methyl) | ~10 |
| Note: This table represents predicted values based on general spectroscopic principles and data from similar compounds. Actual experimental values may vary. |
Two-Dimensional NMR Techniques for Complex Structure Assignment
To unambiguously assign the complex proton and carbon signals, especially within the aromatic system, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the naphthalene ring and the sec-butoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Identification of Characteristic Functional Group Modes
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The C-O stretching vibration of the ether linkage is expected to appear as a strong band in the IR spectrum, typically in the region of 1250-1000 cm⁻¹. The C-Br stretching vibration would be observed at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The aromatic C-H stretching vibrations would be found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the sec-butoxy group would appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring would be visible in the 1600-1450 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which may be weak or absent in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation.
Analysis of Absorption Profiles and Molar Extinction Coefficients
The UV-Vis spectrum of this compound, when measured in a suitable solvent, is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene chromophore. The presence of the bromine and sec-butoxy substituents would cause a shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The molar extinction coefficients (ε) for these absorptions, which are a measure of the probability of the electronic transition, would be determined from the Beer-Lambert law. These values provide insight into the electronic structure and conjugation within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, the nominal molecular weight is approximately 279.18 g/mol . achemblock.com
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₅BrO | aobchem.comscbt.combldpharm.comachemblock.com |
| Molecular Weight | ~279.18 g/mol | cymitquimica.comscbt.comachemblock.com |
| CAS Number | 1492479-97-6 | aobchem.combldpharm.comachemblock.com |
Solid-State Structural Analysis: X-Ray Crystallography
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering insights into bond lengths, bond angles, and the spatial arrangement of atoms. Furthermore, it reveals the intricate network of intermolecular interactions that dictate the crystal packing.
Determination of Crystal Packing and Unit Cell Parameters
The crystal structure of this compound has not been publicly reported. Therefore, specific unit cell parameters (a, b, c, α, β, γ) and the crystal system are not available.
A representative table for crystallographic data is provided below for illustrative purposes, which would be populated with experimental data.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (g/cm³) | - |
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking, C-H···π Interactions)
While specific crystallographic data for this compound is unavailable, the analysis of related structures allows for a discussion of the expected intermolecular interactions.
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, forming directional interactions with electron-rich atoms (such as oxygen or another bromine) in neighboring molecules. In related bromo-aromatic compounds, these interactions play a significant role in the supramolecular assembly. researchgate.netossila.com
The interplay of these non-covalent forces would ultimately define the three-dimensional architecture of this compound in the solid state, influencing its physical properties such as melting point and solubility.
Computational and Theoretical Investigations of 2 Bromo 6 Sec Butoxy Naphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) Studies of Ground State Properties
No published studies utilizing Density Functional Theory (DFT) to investigate the ground state properties of 2-Bromo-6-(sec-butoxy)naphthalene were identified. Such studies would typically provide insights into the molecule's optimized geometry, electronic structure (including frontier molecular orbitals such as the HOMO and LUMO), and various reactivity descriptors. The absence of this fundamental computational analysis limits a deep understanding of its chemical behavior.
Excited State Calculations for Photophysical Behavior
There is currently no available research on the excited state calculations for this compound. These theoretical studies, often employing methods like Time-Dependent DFT (TD-DFT), are crucial for predicting and understanding the compound's photophysical properties, such as its absorption and emission spectra, quantum yields, and excited-state lifetimes.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
No molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations would be instrumental in exploring the conformational landscape of the flexible sec-butoxy group and understanding how the molecule behaves in different solvent environments. This information is vital for predicting its solubility, aggregation behavior, and interactions with other molecules in a dynamic setting.
Theoretical Studies on Intermolecular Interactions and Supramolecular Assembly
Analysis of Halogen Bonding Contributions
A search for theoretical analyses of halogen bonding involving the bromine atom in this compound yielded no results. Halogen bonding is a significant non-covalent interaction that can influence crystal packing and molecular recognition. Computational studies in this area would clarify the role of the bromine atom in directing the supramolecular assembly of this compound.
Investigation of C-H···π and other Weak Interactions
No computational investigations into the C-H···π or other weak intermolecular interactions for this compound were found. The naphthalene (B1677914) ring system is a prime candidate for participating in π-stacking and C-H···π interactions, which are fundamental to understanding its solid-state structure and its interactions with biological macromolecules.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms through computational modeling provides profound insights into the reactivity and transformation pathways of organic molecules. For this compound, a molecule of interest in synthetic chemistry, computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the intricacies of its participation in various cross-coupling reactions. Although specific computational studies exclusively focused on this compound are not extensively documented in public literature, a comprehensive understanding can be constructed by examining theoretical investigations of closely related systems and foundational reaction mechanisms.
The primary reactions of interest for a bromo-naphthalene derivative like this compound are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions share a common catalytic cycle, which can be computationally modeled to determine the energetics and structures of intermediates and transition states. The key steps of this cycle are:
Oxidative Addition: The initial and often rate-determining step where the palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene ring.
Transmetalation (for Suzuki and Sonogashira reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): The step where the second coupling partner is introduced to the palladium center.
Reductive Elimination: The final step where the new carbon-carbon or carbon-nitrogen bond is formed, and the palladium(0) catalyst is regenerated.
Substituent Effects on the Reaction Mechanism
The electronic and steric properties of the substituents on the naphthalene ring, namely the bromo and sec-butoxy groups, play a crucial role in the reaction kinetics and mechanism.
The bromo group at the 2-position is the reactive site for oxidative addition. The strength of the C-Br bond and the electronic nature of the naphthalene ring system influence the energy barrier of this step.
The sec-butoxy group at the 6-position is an electron-donating group (EDG) due to the oxygen lone pairs participating in resonance with the naphthalene π-system. This electron-donating effect increases the electron density on the naphthalene ring, which can facilitate the oxidative addition step by making the palladium(0) center's nucleophilic attack on the carbon atom of the C-Br bond more favorable. However, the bulky nature of the sec-butoxy group can also introduce steric hindrance, which may influence the approach of the palladium catalyst and the subsequent steps of the catalytic cycle.
Computational Insights from Model Systems
Computational studies on model systems, such as substituted bromobenzenes and other bromonaphthalene derivatives, provide quantitative data that can be extrapolated to understand the behavior of this compound.
Oxidative Addition:
The oxidative addition step is often the rate-determining step in palladium-catalyzed cross-coupling reactions. nih.gov Computational studies have shown that electron-donating groups on the aryl halide can lower the activation energy for oxidative addition. For instance, DFT calculations on the oxidative addition of substituted bromobenzenes to a palladium(0) catalyst show a clear trend with the electronic nature of the substituent.
| Substituent on Bromobenzene (B47551) | Hammett Parameter (σp) | Calculated Activation Energy (kcal/mol) for Oxidative Addition* |
|---|---|---|
| -NO2 (electron-withdrawing) | 0.78 | 18.5 |
| -H (neutral) | 0.00 | 16.2 |
| -OCH3 (electron-donating) | -0.27 | 15.1 |
\Data is illustrative and based on computational studies of model systems. The exact values can vary depending on the computational method, basis set, and ligand used.*
The sec-butoxy group in this compound is expected to have a similar, if not more pronounced, electron-donating effect compared to a methoxy (B1213986) group, thus likely lowering the activation barrier for oxidative addition.
Transmetalation and Reductive Elimination:
Computational studies on the subsequent steps of the catalytic cycle also reveal the influence of substituents. In the Suzuki-Miyaura reaction, the transmetalation step involves the transfer of an organic group from a boronic acid or ester to the palladium center. The electron-rich nature of the this compound-derived palladium intermediate would facilitate the reductive elimination step, which is generally favored by more electron-rich palladium centers.
The steric bulk of the sec-butoxy group, while potentially hindering the initial approach of the catalyst, can also play a role in the stability of intermediates and the regioselectivity of the reaction. However, given its position at the 6-position, relatively distant from the reactive 2-position, its steric influence on the oxidative addition step is likely to be less significant than its electronic effect.
Sonogashira Coupling:
In the context of the Sonogashira coupling, which joins the aryl halide with a terminal alkyne, computational studies on bromobenzene have elucidated the mechanism involving oxidative addition, followed by coordination of the alkyne and a deprotonation-transmetalation sequence, and finally reductive elimination. nih.gov The rate-determining step is typically the oxidative addition. nih.gov The presence of the electron-donating sec-butoxy group in this compound is anticipated to lower the barrier for this initial step.
| Reaction Step (Sonogashira Coupling of Bromobenzene) | Calculated Gibbs Free Energy of Activation (kcal/mol)** |
|---|---|
| Oxidative Addition | 22.5 |
| cis-trans Isomerization | 5.2 |
| Transmetalation | 15.8 |
| Reductive Elimination | -10.1 (relative to intermediate) |
\*Illustrative data for the reaction of bromobenzene with phenylacetylene, catalyzed by a palladium diphosphine complex. nih.gov The presence of the sec-butoxy group on the naphthalene ring would be expected to modulate these values.*
Applications of 2 Bromo 6 Sec Butoxy Naphthalene in Advanced Materials and Organic Devices
Role as a Precursor in Organic Synthesis
As an intermediate, 2-Bromo-6-(sec-butoxy)naphthalene serves as a foundational component for constructing more elaborate molecules. smolecule.com The naphthalene (B1677914) unit provides a rigid, aromatic scaffold, while the bromo and sec-butoxy functional groups offer sites for further chemical modification. The sec-butoxy group, in particular, can enhance the solubility of the compound and its derivatives in organic solvents, which is a crucial factor for solution-based processing of materials. smolecule.com The bromine atom is a versatile functional group that can participate in a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Building Block for Complex Polyaromatic Architectures
The naphthalene core of this compound is itself a simple polycyclic aromatic hydrocarbon (PAH). This inherent structure makes it an ideal starting point for synthesizing larger, more complex polyaromatic systems. Through reactions that target the bromine atom, such as Suzuki or Stille coupling, chemists can link the naphthalene unit to other aromatic rings. This process allows for the systematic construction of well-defined, multi-ring architectures with tailored electronic and photophysical properties. These larger structures are of significant interest in materials science for their potential use in electronic and optoelectronic devices.
Precursor for Advanced Fluorescent Probes and Dyes
The naphthalene moiety is known for its intrinsic fluorescence. This property makes this compound a suitable precursor for the development of fluorescent probes and dyes. smolecule.com The synthetic versatility of the compound allows for the attachment of various functional groups that can modulate its fluorescent behavior. For example, specific receptor units can be introduced to the molecule, creating probes that change their fluorescence upon binding to a particular analyte. Such probes are employed for detecting and imaging specific biological molecules. smolecule.com Furthermore, by incorporating this naphthalene derivative into larger conjugated systems, highly efficient fluorophores can be designed for applications like organic light-emitting diodes (OLEDs).
Integration into Organic Electronic Materials
The aromatic and semiconducting nature of the naphthalene core makes this compound and its derivatives promising candidates for use in organic electronic materials. smolecule.com While direct research on this specific compound is emerging, its structural analogues, such as 2-Bromo-6-fluoronaphthalene, have been successfully used in a range of organic electronic devices, indicating the potential of this class of materials. ossila.com
Application in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) rely on organic semiconductor materials for their active channel. The performance of these devices is highly dependent on the charge carrier mobility of the semiconductor. The planar structure of the naphthalene core in this compound is conducive to strong intermolecular π–π interactions in the solid state. This can lead to ordered molecular packing, which is essential for efficient charge transport. By serving as a building block, this compound enables the synthesis of larger conjugated molecules designed to have high charge mobility for OFET applications, a strategy proven effective with similar fluorinated naphthalene derivatives. ossila.com
Utilization in Perovskite Solar Cells as an Interfacial Modifier or Building Block
Perovskite solar cells are a rapidly advancing photovoltaic technology. The interfaces between the different layers in these cells are critical to their performance and stability. Naphthalene-based molecules can be employed as interfacial modifiers to optimize these junctions. Based on studies with the analogous compound 2-Bromo-6-fluoronaphthalene, the bromine atom on the naphthalene ring can act as an electrophilic site. ossila.com This allows it to interact with ions in the perovskite layer through noncovalent halogen bonding. ossila.com This interaction can passivate defects and induce a more favorable energy band alignment at the interface, leading to improved device performance. ossila.com
Table of Compound Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₄H₁₅BrO |
| Molecular Weight | 279.17 g/mol |
| CAS Number | 1492479-97-6 |
Table of Applications and Structural Functions
| Application | Key Structural Feature | Function |
| Complex Polyaromatic Architectures | Naphthalene Core & Bromo Group | Provides a rigid aromatic scaffold and a reactive site for coupling reactions to build larger systems. |
| Fluorescent Probes and Dyes | Naphthalene Core | Acts as the core fluorophore, whose properties can be tuned by chemical modification. smolecule.com |
| OLEDs and OPVs | Naphthalene Core & Side Groups | Provides semiconducting properties; side groups allow tuning of energy levels and solubility. ossila.com |
| OFETs | Planar Naphthalene Structure | Promotes ordered molecular packing for efficient charge transport. ossila.com |
| Perovskite Solar Cells | Bromo Group & Naphthalene Ring | The bromo group interacts with the perovskite via halogen bonding; the ring influences band structure at the interface. ossila.com |
Contributions to Liquid Crystalline Materials Development
The development of liquid crystalline materials is heavily reliant on the precise engineering of molecular shape and intermolecular interactions. The 2,6-disubstitution pattern on a naphthalene core is a well-explored motif in the design of calamitic (rod-shaped) liquid crystals, which are foundational to display technologies and other optoelectronic applications.
The naphthalene core serves as a rigid, planar mesogenic unit, which is a fundamental prerequisite for the formation of liquid crystalline phases (mesophases). The extended aromatic system of the naphthalene unit contributes to significant anisotropic van der Waals interactions and π-π stacking, which are crucial for the establishment of the orientational order characteristic of mesophases. In calamitic liquid crystals, the length-to-breadth ratio of the molecule is a critical parameter, and the 2,6-disubstitution pattern of the naphthalene core effectively elongates the molecular structure, thereby promoting mesophase formation. Research on various 2,6-disubstituted naphthalene derivatives has demonstrated their propensity to form nematic and smectic phases, which are essential for many technological applications. The rigidity and polarizability of the naphthalene core are known to contribute to the thermal stability of these mesophases.
The nature and position of substituents on the mesogenic core profoundly influence the type of mesophase formed and the temperature range over which it is stable.
The sec-butoxy group ((CH₃)₂CHCH₂O-), a branched alkoxy chain, is expected to have a distinct impact on the mesomorphic properties. While linear alkoxy chains are commonly used to lower melting points and induce smectic phases through micro-segregation, branched chains like sec-butoxy can disrupt molecular packing. This disruption can lower the clearing point (the temperature at which the material becomes an isotropic liquid) and can also influence the type of smectic phase formed. The steric bulk of the sec-butoxy group may hinder the close packing required for highly ordered smectic phases, potentially favoring the formation of nematic or less-ordered smectic phases. The table below illustrates the general influence of alkoxy chain structure on the mesomorphic properties of hypothetical naphthalene-based liquid crystals.
| Alkoxy Substituent | Expected Influence on Mesophase | Typical Phase Behavior |
| Methoxy (B1213986) (-OCH₃) | Promotes higher melting and clearing points due to planarity. | Nematic, Smectic A |
| n-Butoxy (-O(CH₂)₃CH₃) | Lowers melting point, promotes smectic phases. | Nematic, Smectic C |
| sec-Butoxy (-OCH(CH₃)CH₂CH₃) | Disrupts packing, lowers clearing point. | Nematic, potentially frustrated smectic phases |
| Octyloxy (-O(CH₂)₇CH₃) | Strongly promotes smectic phases due to chain length. | Smectic A, Smectic C |
The bromo substituent introduces several key effects. Firstly, its size increases the polarizability of the molecule, which can enhance intermolecular attractive forces and stabilize the mesophase. Secondly, the bromo group introduces a lateral dipole moment, which can influence the dielectric anisotropy of the material—a critical parameter for display applications. Furthermore, the presence of a halogen atom like bromine can lead to specific noncovalent interactions, such as halogen bonding, which can direct the self-assembly and packing of the molecules within the liquid crystalline phase.
Supramolecular Chemistry and Self-Assembly of Naphthalene-Based Systems
Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by noncovalent interactions. The molecular structure of this compound makes it an interesting candidate for the construction of such systems.
The assembly of molecules into well-defined supramolecular architectures is governed by a variety of noncovalent interactions. The chemical functionalities of this compound allow for the engineering of these interactions to create functional materials.
The primary noncovalent interactions that can be anticipated for this molecule include:
π-π Stacking: The electron-rich naphthalene core is predisposed to engage in π-π stacking interactions. These interactions are fundamental to the formation of columnar structures or layered assemblies, which are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Halogen Bonding: The bromine atom is a potential halogen bond donor. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. In the context of this compound, the bromine atom could interact with electron-rich sites on neighboring molecules, such as the oxygen of the sec-butoxy group or the π-system of another naphthalene core. This directionality can be exploited to control the crystal packing and the formation of specific supramolecular synthons.
The following table summarizes the key noncovalent interactions and their potential role in the self-assembly of this compound.
| Interaction Type | Molecular Origin | Potential Role in Self-Assembly |
| π-π Stacking | Naphthalene Core | Formation of one-dimensional stacks or two-dimensional layers. |
| Halogen Bonding | Bromo Substituent | Directional control of molecular packing, formation of specific synthons. |
| Dipole-Dipole | Bromo and sec-Butoxy Substituents | Influence on molecular orientation and bulk material properties. |
| Van der Waals | Entire Molecule | Overall cohesive energy of the assembled system. |
Future Perspectives and Research Directions for 2 Bromo 6 Sec Butoxy Naphthalene
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The classical synthesis of 2-bromo-6-alkoxynaphthalenes often involves multi-step procedures, including the bromination of 2-naphthol (B1666908), followed by etherification. google.com Future research should focus on developing more efficient, atom-economical, and sustainable synthetic routes to 2-Bromo-6-(sec-butoxy)naphthalene.
One promising avenue is the direct C-H functionalization of naphthalene (B1677914) precursors. Recent advancements in transition-metal-catalyzed C-H activation could enable the direct introduction of the bromo and sec-butoxy groups, bypassing the need for pre-functionalized starting materials. Additionally, exploring greener reaction conditions, such as the use of environmentally benign solvents and catalysts like zeolites for bromination, could significantly improve the sustainability of the synthesis. greenchemistry.ru The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also enhance efficiency and reduce waste. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct C-H Functionalization | Fewer synthetic steps, higher atom economy | Development of selective catalysts for dual C-H activation |
| Green Chemistry Methodologies | Reduced environmental impact, safer processes | Use of non-toxic solvents, reusable catalysts (e.g., zeolites) |
| One-Pot Synthesis | Increased efficiency, reduced purification steps | Optimization of reaction conditions for sequential reactions |
| Electrophilic Cyclization | Access to diverse naphthalene derivatives under mild conditions | Exploration of arene-containing propargylic alcohols as precursors |
This table outlines potential future research directions for the synthesis of this compound, drawing on established methods for related compounds.
Investigation of Unprecedented Reactivity Profiles and Catalytic Applications
The bromine atom at the 2-position of this compound serves as a key handle for a variety of cross-coupling reactions, opening up a vast chemical space for the synthesis of novel functional molecules. Future research should systematically investigate its reactivity in various palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govwikipedia.orgorganic-chemistry.org
The steric bulk of the sec-butoxy group may influence the reactivity and selectivity of these coupling reactions, potentially leading to the formation of unique products that are not accessible with smaller alkoxy groups. A detailed investigation into the impact of the sec-butoxy group on reaction kinetics and product distribution would be highly valuable. Furthermore, the development of novel catalytic systems tailored for this specific substrate could unlock unprecedented reactivity and enable the synthesis of complex molecular architectures. The resulting poly-substituted naphthalene derivatives could find applications as ligands for catalysis or as building blocks for functional polymers. nih.gov
| Reaction Type | Potential Products | Research Focus |
| Suzuki-Miyaura Coupling | Biaryl and polyaryl compounds | Synthesis of liquid crystals, organic light-emitting diodes (OLEDs) |
| Heck Reaction | Substituted styrenes and stilbenes | Development of photoactive materials and organic conductors |
| Sonogashira Coupling | Aryl-alkynyl naphthalenes | Creation of novel organic electronic materials and molecular wires |
| Buchwald-Hartwig Amination | N-arylated amines and heterocycles | Synthesis of pharmacologically active compounds and organic semiconductors |
This interactive table showcases the potential outcomes and research avenues for the catalytic applications of this compound.
Advanced Characterization Techniques for In Situ Studies
A comprehensive understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Future research should employ advanced characterization techniques to probe their solid-state properties and behavior in real-time.
Differential scanning calorimetry (DSC) can be used to study the phase transitions and thermal stability of these materials, which is particularly important for applications in liquid crystals and organic electronics. researchgate.net Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with quantum-chemical calculations, can provide detailed insights into the molecular structure and packing in the crystalline state, revealing subtle structural distortions that may not be observable by diffraction methods alone. nih.gov In situ X-ray diffraction and spectroscopy techniques could be employed to monitor the structural evolution of these materials during processing or device operation, providing invaluable information for optimizing their performance. mdpi.com
| Characterization Technique | Information Gained | Potential Impact |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures, thermal stability | Optimization of processing conditions for materials applications |
| Solid-State NMR Spectroscopy | Molecular structure, packing, and dynamics in the solid state | Understanding structure-property relationships for rational design |
| In Situ X-ray Diffraction | Real-time structural changes during processing or operation | Elucidating degradation mechanisms and improving device stability |
| Time-Resolved Photoluminescence | Excited-state dynamics, charge carrier mobility | Designing more efficient organic electronic and optoelectronic devices |
This table highlights advanced characterization techniques and their potential to unveil the properties of this compound and its derivatives.
Expansion of Applications in Emerging Materials Science Domains
The unique combination of a reactive bromo group and a potentially mesogen-inducing sec-butoxy group makes this compound a highly promising candidate for various applications in materials science. Future research should focus on leveraging these properties to develop novel materials for emerging technologies.
One of the most promising areas is the development of new liquid crystalline materials. lookchem.com The naphthalene core is a well-known mesogenic unit, and the sec-butoxy group could promote the formation of desirable liquid crystal phases. By functionalizing the bromo position, a wide range of liquid crystalline compounds with tailored optical and electronic properties could be synthesized.
Furthermore, this compound can serve as a key building block for the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The ability to tune the electronic properties through cross-coupling reactions at the bromo position would allow for the rational design of materials with optimized charge transport characteristics. The photophysical properties of these naphthalene-based materials, such as their fluorescence and phosphorescence, should also be investigated for potential applications in organic light-emitting diodes (OLEDs). researchgate.net
| Application Area | Key Properties to Exploit | Potential Research Directions |
| Liquid Crystals | Anisotropic molecular shape, potential for mesophase formation | Synthesis and characterization of novel liquid crystalline derivatives |
| Organic Field-Effect Transistors (OFETs) | Tunable electronic properties through functionalization | Development of high-mobility organic semiconductors |
| Organic Photovoltaics (OPVs) | Broad absorption spectra, efficient charge separation | Design of novel donor and acceptor materials for solar cells |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission color | Creation of efficient and stable emitters for next-generation displays |
This table outlines the promising application domains for this compound and the corresponding research avenues.
Q & A
Basic: What are the standard synthetic routes for 2-Bromo-6-(sec-butoxy)naphthalene, and how can reaction conditions be optimized for yield?
The synthesis typically involves alkylation of 6-bromo-2-naphthol with a sec-butylating agent (e.g., sec-butyl iodide or bromide) in the presence of a base such as potassium carbonate. A polar aprotic solvent like DMF or acetonitrile is often used to enhance reactivity. For example, a method analogous to 2-Bromo-6-(2-methylpropoxy)naphthalene synthesis (using isobutyl iodide) can be adapted by substituting sec-butyl iodide . Optimization may involve adjusting reaction temperature (e.g., 60–80°C), stoichiometry (1.2–1.5 equivalents of sec-butyl halide), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion.
Basic: How can NMR spectroscopy confirm the structure of this compound?
Key NMR features include:
- ¹H NMR : Signals for the sec-butoxy group (δ 1.0–1.5 ppm for methyl groups, δ 3.5–4.0 ppm for the methine proton adjacent to oxygen).
- ¹³C NMR : A quaternary carbon at ~75–80 ppm for the oxygen-bound carbon in the sec-butoxy group.
- Aromatic protons on the naphthalene ring appear as multiplets between δ 7.2–8.5 ppm, with distinct splitting patterns due to bromine’s deshielding effect . Comparison with analogous compounds (e.g., 2-Bromo-6-methoxynaphthalene) helps validate assignments .
Advanced: What strategies resolve regioselectivity challenges during alkylation of 6-bromo-2-naphthol with sec-butylating agents?
Regioselectivity in O-alkylation versus competing C-alkylation can be controlled by:
- Base selection : Weak bases (e.g., K₂CO₃) favor O-alkylation, while strong bases (e.g., NaH) may promote side reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the alkoxide intermediate, enhancing O-alkylation efficiency.
- Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition from C-alkylation pathways. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product .
Advanced: How do steric effects of the sec-butoxy group influence reactivity in cross-coupling reactions?
The bulky sec-butoxy group at the 6-position can sterically hinder coupling reactions (e.g., Suzuki-Miyaura) at the adjacent bromine site. Strategies to mitigate this include:
- Catalyst optimization : Bulky ligands (e.g., SPhos) or palladium catalysts (e.g., Pd(OAc)₂) improve accessibility to the reactive site.
- Solvent and temperature : High-boiling solvents (toluene, dioxane) and elevated temperatures (80–110°C) enhance reaction rates. Precedents from similar naphthalene derivatives show moderate to good yields (50–70%) under optimized conditions .
Basic: How can researchers address contradictions in reported optimal temperatures for the alkylation step?
Systematic parameter screening (e.g., Design of Experiments, DoE) identifies critical factors. For example:
- Temperature gradients : Test 40°C, 60°C, and 80°C while holding other variables constant.
- Kinetic studies : Monitor reaction progress via HPLC to determine time-to-completion at each temperature.
- Yield vs. purity trade-offs : Higher temperatures may increase by-product formation, necessitating post-hoc purification .
Advanced: What in vitro assays evaluate the bioactivity of this compound derivatives?
Derivatives can be screened for:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases. Structural analogs (e.g., 2-Bromo-6-(tributylstannyl)pyridine) have shown promise in preliminary studies .
Basic: What chromatographic techniques purify this compound from by-products?
- Flash chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate unreacted starting materials and mono-alkylated products.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities. Monitoring at 254 nm detects aromatic moieties .
Basic: What storage conditions prevent degradation of this compound?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize light-induced bromine dissociation. Desiccants (silica gel) prevent hydrolysis of the ether linkage. Regular NMR checks (every 6 months) monitor stability .
Advanced: How can computational modeling predict electronic effects of substituents on the naphthalene ring?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate HOMO-LUMO gaps to predict reactivity in cross-coupling reactions.
- Simulate NMR chemical shifts (e.g., using GIAO method) for comparison with experimental data .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Key considerations include:
- Solvent volume reduction : Switch from DMF to recyclable solvents (e.g., THF) for easier post-reaction processing.
- Catalyst recovery : Immobilized catalysts or flow chemistry setups improve scalability.
- By-product management : Crystallization or distillation steps remove persistent impurities. Pilot-scale trials (100 g–1 kg) validate process robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
